N-(3-chloro-4-hydroxyphenyl)-4-methyl-3-nitrobenzenesulfonamide
Overview
Description
N-(3-chloro-4-hydroxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C13H11ClN2O5S and its molecular weight is 342.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.0077203 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-(3-chloro-4-hydroxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been involved in various synthesis and characterization studies. For example, research on sulfonamide molecules, including their synthesis, characterization, and computational study, provides insights into their structural and electronic properties. These studies involve spectroscopic tools, SCXRD studies, and DFT/B3LYP level theory calculations to understand the intermolecular interactions and molecular dynamics simulations for interaction with proteins (Murthy et al., 2018).
Biological Activity
This compound and related compounds have been evaluated for their biological activities. Studies include the synthesis and evaluation of nitrobenzenesulfonamides as novel hypoxic cell selective cytotoxic agents and their potential as hypoxic cell radiosensitizers, despite limited evidence of significant in vivo activity (Saari et al., 1991). Another study focused on the synthesis of sulfonamide derivatives to investigate their pro-apoptotic effects in cancer cells, showing the potential for activating specific cellular pathways (Cumaoğlu et al., 2015).
Antimicrobial Activity
The synthesis and study of sulfonamide derivatives for antimicrobial activity have also been reported. Compounds synthesized from reactions involving 4-chloroaniline and 1-(4-hydroxyphenyl)-ethanone, for example, were tested against various bacterial species, demonstrating the antimicrobial potential of these compounds (Patel et al., 2011).
Properties
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-4-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-8-2-4-10(7-12(8)16(18)19)22(20,21)15-9-3-5-13(17)11(14)6-9/h2-7,15,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMVZNXYAXNTHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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